molecular formula C10H10N2O2 B7842265 5-Amino-3-(prop-2-EN-1-YL)-2,3-dihydro-1,3-benzoxazol-2-one

5-Amino-3-(prop-2-EN-1-YL)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B7842265
M. Wt: 190.20 g/mol
InChI Key: TXMSVPXJJWVFDY-UHFFFAOYSA-N
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Description

5-Amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one is a benzoxazolone derivative characterized by a 2,3-dihydrobenzoxazol-2-one core substituted with an amino group at position 5 and an allyl (prop-2-en-1-yl) group at position 2. Benzoxazolones are heterocyclic compounds with a fused benzene and oxazole ring, often modified for enhanced bioactivity.

Properties

IUPAC Name

5-amino-3-prop-2-enyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-5-12-8-6-7(11)3-4-9(8)14-10(12)13/h2-4,6H,1,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMSVPXJJWVFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=CC(=C2)N)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-3-(prop-2-EN-1-YL)-2,3-dihydro-1,3-benzoxazol-2-one is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C11H12N2O(Molecular Weight 204.23 g mol)\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}\quad (\text{Molecular Weight }204.23\text{ g mol})

Antimicrobial Activity

Research indicates that compounds with a benzoxazole structure often exhibit antimicrobial properties. A study focusing on derivatives of benzoxazole demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundMIC (µg/mL)Activity Type
5-Amino-3-(prop-2-EN-1-YL)-...32Antibacterial
Benzoxazole derivative 164Antifungal
Benzoxazole derivative 2128Antibacterial

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Notably, compounds similar to this compound have shown effectiveness against various cancer cell lines. For instance, a study indicated that certain benzoxazole derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundIC50 (µM)Cell Line
5-Amino-3-(prop-2-EN-1-YL)-...15MCF-7
Benzoxazole derivative 120HCT-116
Benzoxazole derivative 225A549

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. The presence of specific substituents on the benzoxazole ring significantly influences the compound's activity. For example, electron-donating groups have been shown to enhance antibacterial properties .

Key Observations:

  • Substituents: The introduction of methoxy or dimethylamino groups at specific positions increases antibacterial potency.
  • Positioning: The location of substituents on the aromatic ring affects both antimicrobial and anticancer activities.

Case Studies

A notable case study involved synthesizing a series of benzoxazole derivatives to evaluate their biological activities. The results indicated that modifications at the fifth position of the benzoxazole moiety led to increased cytotoxic effects against cancer cells .

Study Summary:

In this study:

  • Objective: To evaluate the cytotoxicity of synthesized benzoxazole derivatives.
  • Methodology: Various derivatives were tested against MCF-7 and HCT-116 cell lines.

Results:
The most active compound exhibited an IC50 value of 15 µM against MCF-7 cells, demonstrating significant potential for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Chlorzoxazone
  • Structure : 5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one.
  • Key Differences: Lacks the amino group at position 5 and the allyl substituent; instead, it has a chlorine atom at position 3.
  • Pharmacological Activity : Centrally acting muscle relaxant via calcium/potassium channel inhibition .
  • Synthesis: Typically prepared via cyclization of 2-aminophenol derivatives with phosgene or substitutes.
5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one
  • Structure: Features a dimethylaminoethyl group at position 3 instead of allyl.
Thiazol-2-imine Derivatives (e.g., 3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines)
  • Structure : Replaces the benzoxazolone core with a thiazol-imine ring.
  • Pharmacological Activity : Demonstrated antihypertensive effects via angiotensin II receptor antagonism, with allyl-substituted analogs showing efficacy comparable to valsartan .

Pharmacological Activity Comparison

Compound Core Structure Substituents Key Pharmacological Activity
Target Compound Benzoxazolone 5-Amino, 3-allyl Not explicitly reported
Chlorzoxazone Benzoxazolone 5-Chloro Muscle relaxation
Dimethylaminoethyl Derivative Benzoxazolone 5-Amino, 3-(dimethylaminoethyl) Discontinued; likely CNS-targeted
Thiazol-imine Derivatives Thiazol-imine 3-Allyl, 4-aryl Antihypertensive
Benzoxazole-Tetrazole Hybrids Benzoxazole-Tetrazole 2-Tetrazole Anti-inflammatory, antibacterial
  • Allyl vs. Other Substituents: The allyl group’s conjugated double bond could influence metabolic stability or interaction with hydrophobic pockets in biological targets, contrasting with the basic dimethylaminoethyl or rigid propargyl groups .

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